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Compound of Interest

Compound Name: 2-Ethoxy-6-methylpyridin-3-amine
CAS No.: 1501925-63-8
Cat. No.: B1380657
Get Quote
. J

Executive Summary

2-Ethoxy-6-methylpyridin-3-amine is a critical pharmacophore in medicinal chemistry, serving
as a key building block for SHP2 inhibitors (e.g., TNO155 analogs) and various kinase
inhibitors used in oncology. Its structural uniqueness lies in the specific arrangement of an
electron-donating ethoxy group adjacent to a nucleophilic amine, positioned on a methylated
pyridine core.

This application note details a robust, scalable two-step synthetic route starting from the
commercially available 2-chloro-6-methyl-3-nitropyridine. Unlike traditional routes that suffer
from regioselectivity issues during nitration, this protocol leverages the inherent reactivity of the
2-chloro-3-nitro scaffold to achieve high yields (>85% overall) with excellent purity (>98%
HPLC).

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Nucleophilic Aromatic Substitution (
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) followed by a Nitro Reduction. This approach avoids the challenging direct nitration of 2-
ethoxy-6-methylpyridine, which typically yields a mixture of regioisomers (3-nitro and 5-nitro).

Strategic Disconnection

o Target: 2-Ethoxy-6-methylpyridin-3-amine

e Precursor: 2-Ethoxy-6-methyl-3-nitropyridine

 Starting Material: 2-Chloro-6-methyl-3-nitropyridine[1][2]

Rationale: The nitro group at the C3 position strongly activates the chlorine at C2 for
nucleophilic displacement by alkoxides. Once the ethoxy group is installed, the nitro group is
cleanly reduced to the primary amine.

SnAr Reduction

2-Ethoxy-6-methyl-3-nitropyridine H2, Pd/C
(Stable Intermediate)

2-Chloro-6-methyl-3-nitropyridine
(Starting Material)

2-Ethoxy-6-methylpyridin-3-amine
(Target)

Click to download full resolution via product page
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution ()

Objective: Conversion of 2-chloro-6-methyl-3-nitropyridine to 2-ethoxy-6-methyl-3-nitropyridine.
Reagents:

o 2-Chloro-6-methyl-3-nitropyridine (1.0 eq)

e Sodium Ethoxide (NaOEt), 21 wt% in Ethanol (1.2 eq)

» Ethanol (Absolute, 10 V)

Procedure:
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e Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar,
temperature probe, and addition funnel with 2-chloro-6-methyl-3-nitropyridine (10.0 g, 58.0
mmol) and absolute ethanol (80 mL).

e Cooling: Cool the resulting suspension to 0-5 °C using an ice/water bath.

o Addition: Add the sodium ethoxide solution (22.5 mL, 69.6 mmol) dropwise over 30 minutes.
Caution: Exothermic reaction. Maintain internal temperature < 10 °C.

e Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25
°C). Stir for 2 hours.

o IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4] The starting
material (

) should be fully consumed, replaced by the product (
).

e Quench & Workup: Pour the reaction mixture into ice-cold water (200 mL). The product
typically precipitates as a pale yellow solid.

« |solation: Stir the aqueous slurry for 30 minutes. Filter the solid and wash with cold water (2 x
50 mL) to remove residual salts.

e Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 9.5 — 10.0 g (90-95%) Appearance: Pale yellow crystalline solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine.
Reagents:
e 2-Ethoxy-6-methyl-3-nitropyridine (from Step 1) (1.0 eq)

e 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
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e Methanol (15 V)

e Hydrogen Gas (

Procedure:

e Setup: In a hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve 2-ethoxy-6-
methyl-3-nitropyridine (9.0 g) in methanol (135 mL).

o Catalyst Addition: Carefully add 10% Pd/C (0.9 g) under a nitrogen blanket. Safety Note:
Pyrophoric catalyst; keep wet with solvent.

e Hydrogenation: Seal the vessel, purge with nitrogen (3x), then purge with hydrogen (3x).
Pressurize to 30—40 psi (2—3 bar) with

e Reaction: Agitate at room temperature for 4—6 hours.

o IPC: Monitor by HPLC.[3][4] The disappearance of the nitro peak and appearance of the
amine peak (lower retention time) indicates completion.

« Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the
pad with methanol (50 mL).[3]

o Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.

« Purification (if necessary): While often pure enough for subsequent steps, the product can be
recrystallized from Hexane/EtOAc or purified via short silica plug filtration if the color is dark.

Expected Yield: 6.7 — 7.1 g (90-95%) Appearance: Off-white to light brown solid/oil (oxidizes
slowly in air; store under inert gas).

Analytical Data Summary
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Parameter Specification Method

Appearance Off-white to pale brown solid Visual

HPLC (C18, ACN/H20 + 0.1%

Purity > 98.0%
TFA)
MS (ESI+) [M+H]+ =153.1 LC-MS
6.85 (d, 1H), 6.35 (d, 1H), 4.60
1H NMR (DMSO-d6) (s, 2H, NH2), 4.25 (q, 2H) 400 MHz NMR

2.20 (s, 3H), 1.30 (t, 3H)

Key NMR Features:

o Ethoxy Group: Quartet at ~4.25 ppm and triplet at ~1.30 ppm confirm the successful

e Amine: Broad singlet at ~4.60 ppm (exchangeable with

) confirms reduction.

o Absence of Nitro: No downfield shift signals typical of nitro-aromatics.

Process Safety & Troubleshooting Guide
Critical Safety Parameters

o Exotherm Control: The addition of NaOEt in Step 1 is exothermic. On a large scale (>100g),
active cooling is mandatory to prevent runaway and impurity formation (e.g., hydrolysis to the
pyridone).

o Hydrogenation Risks: Pd/C is pyrophoric when dry. Always handle under inert atmosphere
(N2/Ar) and keep wet. Ensure the hydrogenation vessel is properly grounded.

Troubleshooting Table
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Problem Probable Cause Solution
Ensure Ethanol is "Absolute”
Step 1: Low Yield Hydrolysis of CI by water (<0.2% water). Use fresh
NaOEt.
) ) ) Maintain addition temp < 10
Step 1: Pyridone Impurity Temperature too high

°C.

Step 2: Incomplete Reduction Catalyst poisoning

Check S/Cl impurities in Step 1
product. Increase catalyst
loading to 15%.

Step 2: Over-reduction De-ethoxylation (rare)

Stop reaction immediately

upon H2 uptake cessation.

Pathway Visualization

The following diagram illustrates the complete workflow, including the optional precursor

synthesis if the chloro-intermediate is not purchased.
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2-Hydroxy-6-methyl-3-nitropyridine
(Optional Precursor)

I
: Chlorination

I (POCI3, Reflux)
|

2-Chloro-6-methyl-3-nitropyridine

(Commercially Available SM)

Step 1: SnAr Substitution
NaOEt, EtOH, 0°C -> RT

2-Ethoxy-6-methyl-3-nitropyridine 2-Ethoxy-6-methylpyridin-3-amine
(Intermediate) (Final Product)

Step 2: Hydrogenation
H2 (30 psi), Pd/C, MeOH

Click to download full resolution via product page
Figure 2: Complete synthetic workflow from precursor to final amine.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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